molecular formula C11H14N2 B2943490 5-(tert-Butyl)-1H-benzo[d]imidazole CAS No. 110534-15-1

5-(tert-Butyl)-1H-benzo[d]imidazole

Cat. No.: B2943490
CAS No.: 110534-15-1
M. Wt: 174.247
InChI Key: DWAWUJTUMDEWBR-UHFFFAOYSA-N
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Description

5-(tert-Butyl)-1H-benzo[d]imidazole: is a heterocyclic aromatic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a tert-butyl group at the 5-position of the benzimidazole ring enhances its chemical stability and modifies its biological properties.

Scientific Research Applications

Chemistry: 5-(tert-Butyl)-1H-benzo[d]imidazole is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents.

Medicine: The compound has shown promise in medicinal chemistry for the development of drugs targeting various diseases. Its stability and biological activity make it a candidate for further investigation in drug discovery.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its chemical properties make it suitable for applications in polymer chemistry and material science.

Future Directions

The development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry . The research and development of these compounds, including 5-(tert-Butyl)-1H-benzo[d]imidazole, could open up new opportunities for the design of future generation novel and potent drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butyl)-1H-benzo[d]imidazole typically involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative. One common method is the reaction of o-phenylenediamine with tert-butyl isocyanide under acidic conditions. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid or sulfuric acid, which facilitates the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 5-(tert-Butyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while substitution reactions can introduce halogen, nitro, or alkyl groups at various positions on the benzimidazole ring.

Comparison with Similar Compounds

    Benzimidazole: The parent compound without the tert-butyl group.

    2-Methylbenzimidazole: A benzimidazole derivative with a methyl group at the 2-position.

    5,6-Dimethylbenzimidazole: A benzimidazole derivative with methyl groups at the 5 and 6 positions.

Uniqueness: 5-(tert-Butyl)-1H-benzo[d]imidazole is unique due to the presence of the tert-butyl group, which enhances its chemical stability and modifies its biological properties. This structural modification can lead to improved pharmacokinetic properties and increased selectivity towards specific molecular targets.

Properties

IUPAC Name

6-tert-butyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-11(2,3)8-4-5-9-10(6-8)13-7-12-9/h4-7H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWAWUJTUMDEWBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)N=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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